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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
2-Phenoxynicotinonitrile is a heterocyclic aromatic compound of significant interest in

medicinal chemistry and materials science. It serves as a crucial intermediate and structural

scaffold for the synthesis of a wide array of more complex molecules. Its unique arrangement

of a phenoxy group and a nitrile moiety on a pyridine ring provides a versatile platform for

chemical modification, enabling its use in the development of novel therapeutic agents. This

guide provides an in-depth overview of its chemical properties, synthesis, structural

characterization, and strategic applications in the field of drug discovery, grounded in

established chemical principles and methodologies.

Chemical Identity and Physicochemical Properties
2-Phenoxynicotinonitrile, also known by its IUPAC name 2-phenoxypyridine-3-carbonitrile, is

a stable, solid organic compound. Its core structure features a pyridine ring substituted at the 2-

position with a phenoxy group (-OPh) and at the 3-position with a nitrile group (-C≡N). This

combination of functional groups dictates its reactivity and potential as a precursor in synthetic

chemistry.

A summary of its key quantitative data is presented below.
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Property Value Source(s)

Molecular Formula C₁₂H₈N₂O [1]

Molecular Weight 196.21 g/mol [1]

CAS Number 14178-15-5 [1]

IUPAC Name
2-phenoxypyridine-3-

carbonitrile
[1]

Melting Point 107-109 °C [2]

Boiling Point 329.2±27.0 °C (Predicted) [2]

Density 1.23±0.1 g/cm³ (Predicted) [2]

InChI Key
KMQFYNLYTMIJPI-

UHFFFAOYSA-N
[1]

Synthesis and Mechanistic Rationale
The formation of the diaryl ether linkage in 2-phenoxynicotinonitrile is most commonly

achieved via two robust chemical strategies: Nucleophilic Aromatic Substitution (SₙAr) and the

Ullmann Condensation.

Mechanistic Insight: The SₙAr Pathway
The SₙAr mechanism is the preferred route due to its often milder conditions compared to the

classical Ullmann reaction. The viability of this pathway hinges on the electronic nature of the

pyridine ring. Aromatic rings are typically electron-rich and resistant to nucleophilic attack.

However, the pyridine ring in the precursor, 2-chloronicotinonitrile, is inherently electron-

deficient due to the electronegativity of the ring nitrogen. This effect is powerfully amplified by

the presence of the strongly electron-withdrawing nitrile group (-C≡N) positioned ortho to the

leaving group (chloride).

This strategic placement activates the C2 carbon, making it highly electrophilic and susceptible

to attack by a nucleophile, in this case, the phenoxide ion. The reaction proceeds through a

resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the

chloride leaving group is expelled to restore aromaticity.[3][4][5]
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Experimental Protocol: SₙAr Synthesis
The following protocol describes a representative lab-scale synthesis of 2-
phenoxynicotinonitrile from 2-chloronicotinonitrile and phenol.

Materials:

2-chloronicotinonitrile

Phenol

Potassium carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 2-chloronicotinonitrile (1.0 eq), phenol (1.1 eq), and anhydrous potassium

carbonate (2.0 eq).

Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of

approximately 0.5 M with respect to the 2-chloronicotinonitrile.

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality for

heating is to provide the necessary activation energy for the reaction to proceed at a

practical rate.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material (2-chloronicotinonitrile) is consumed (typically 4-8 hours).
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Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and

extract with ethyl acetate (3x). The organic layers are combined.

Purification: Wash the combined organic layers with water and then with brine to remove

residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate the solvent in vacuo.

Isolation: The crude product is purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-
phenoxynicotinonitrile as a solid.

Synthesis Workflow Diagram
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Caption: SₙAr synthesis workflow for 2-Phenoxynicotinonitrile.
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Structural Elucidation and Spectroscopic
Characterization
Confirming the identity and purity of synthesized 2-phenoxynicotinonitrile requires a suite of

spectroscopic techniques.[6] The expected data from these analyses are based on the

molecule's distinct functional groups.

Infrared (IR) Spectroscopy: The IR spectrum provides a functional group fingerprint. Key

expected absorption bands include:

~2230-2220 cm⁻¹: A sharp, strong peak characteristic of the C≡N (nitrile) stretch.

~1600-1450 cm⁻¹: Multiple sharp peaks corresponding to the C=C and C=N stretching

vibrations within the pyridine and benzene rings.

~1250-1200 cm⁻¹: A strong absorption from the asymmetric C-O-C (aryl ether) stretch.

~3100-3000 cm⁻¹: Weak to medium peaks from aromatic C-H stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information

about the carbon-hydrogen framework.

¹H NMR: The spectrum will show a complex series of multiplets exclusively in the aromatic

region (~7.0-8.5 ppm). The integration of this region should correspond to the 8 aromatic

protons of the molecule.

¹³C NMR: The spectrum will display 12 distinct signals for the 12 unique carbon atoms.

Key signals include the nitrile carbon (~115-120 ppm), the carbons of the two aromatic

rings (~110-160 ppm), and the ipso-carbon attached to the nitrile group, which will appear

at a lower field.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The electron

ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at an m/z

ratio of 196, corresponding to the molecular weight of the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b077824?utm_src=pdf-body
https://www.universalclass.com/articles/science/organic-chemistry/nmr-mass-spectrometry-and-infrared-spectroscopy.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Medicinal Chemistry and Drug
Development
While 2-phenoxynicotinonitrile itself is not typically an active pharmaceutical ingredient, it

represents a high-value "scaffold" or intermediate in the drug discovery process.[7] Its utility

stems from the strategic placement of reactive handles that allow for predictable and diverse

chemical modifications.

A Privileged Structural Motif
The phenoxypyridine core is considered a "privileged structure" in medicinal chemistry—a

molecular framework that is capable of binding to multiple biological targets. For instance, the

related compound Phenazopyridine is a well-known urinary tract analgesic, highlighting the

biological relevance of the substituted pyridine system.[8][9]

Role as a Versatile Intermediate
The true power of 2-phenoxynicotinonitrile lies in the synthetic potential of its nitrile group.

The nitrile can be:

Hydrolyzed to a carboxylic acid or amide.

Reduced to a primary amine.

Used in cycloaddition reactions to form heterocyclic rings like tetrazoles.

Each of these transformations converts the nitrile into a new functional group, fundamentally

altering the molecule's properties and allowing chemists to explore a vast chemical space. This

makes it an ideal starting point for creating libraries of novel compounds that can be screened

for activity against a wide range of biological targets, such as kinases, proteases, and G-

protein coupled receptors.

Derivatization Strategy Diagram
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Potential Derivatives for Screening Libraries

2-Phenoxynicotinonitrile
(Core Scaffold)

Aminomethyl Derivative
(via Reduction)

Reduction

Carboxylic Acid Derivative
(via Hydrolysis)

Hydrolysis

Tetrazole Derivative
(via Cycloaddition)

[3+2] Cycloaddition

Click to download full resolution via product page

Caption: Role as a core scaffold for chemical library synthesis.

Safety, Handling, and Storage
As a laboratory chemical, 2-phenoxynicotinonitrile must be handled with appropriate

precautions to ensure personnel safety.

Hazard Identification: The compound is classified as harmful if swallowed and causes skin

and serious eye irritation. It may also cause respiratory irritation.[10]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear tightly fitting safety goggles.[3]

Skin Protection: Wear impervious protective gloves and a lab coat.[3]

Respiratory Protection: Handle in a well-ventilated area or chemical fume hood to avoid

inhaling dust.[3][10]
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Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation. Use non-

sparking tools and take measures to prevent electrostatic discharge.[3]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away

from incompatible materials.[3][10]

Conclusion
2-Phenoxynicotinonitrile is more than a simple chemical compound; it is a strategic tool for

innovation in drug discovery and development. Its straightforward and efficient synthesis,

combined with the versatile reactivity of its nitrile functional group, makes it an exceptionally

valuable building block. For researchers and scientists, understanding the technical details of

its synthesis, characterization, and potential for derivatization is key to unlocking its full

potential in creating the next generation of therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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